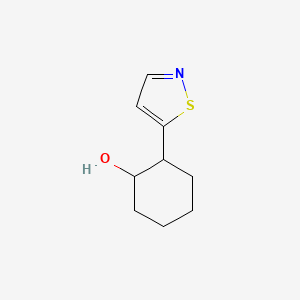

2-(1,2-Thiazol-5-yl)cyclohexan-1-ol

Description

2-(1,2-Thiazol-5-yl)cyclohexan-1-ol is a heterocyclic organic compound featuring a cyclohexanol backbone substituted with a 1,2-thiazole ring at the 2-position. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Key properties include:

- Molecular formula: C₉H₁₁NOS

- Molecular weight: 197.25 g/mol

- Purity: Typically >95% (based on analogous compounds)

Structural characterization of such compounds often employs X-ray crystallography (via programs like SHELXL for refinement ) and computational tools like Multiwfn for electronic property analysis .

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

2-(1,2-thiazol-5-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H13NOS/c11-8-4-2-1-3-7(8)9-5-6-10-12-9/h5-8,11H,1-4H2 |

InChI Key |

SLAOTMLEZGMJHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=CC=NS2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(1,2-Thiazol-5-yl)cyclohexan-1-ol typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(1,2-Thiazol-5-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Scientific Research Applications

2-(1,2-Thiazol-5-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-(1,2-Thiazol-5-yl)cyclohexan-1-ol involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can affect the activity of enzymes and receptors . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Key Observations :

Solubility : The thiazole-containing compounds exhibit higher solubility in DMSO compared to pyridine or imidazole analogs, likely due to the sulfur atom’s polarizability and reduced hydrogen-bonding capacity of thiazole versus pyridine .

Molecular Weight: The addition of a methylamino group in 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol increases molecular weight (212.31 vs. 197.25) and solubility, suggesting enhanced intermolecular interactions .

Electronic and Reactivity Profiles

Computational studies using Multiwfn reveal:

- Electron Localization Function (ELF) : The thiazole ring in this compound exhibits stronger electron-withdrawing effects compared to pyridine, influencing its reactivity in electrophilic substitutions .

Crystallographic and Stability Data

X-ray crystallography (refined via SHELXL ) highlights:

- Molecular Packing: The thiazole ring in this compound participates in weak C-H···S interactions, leading to less dense packing compared to the hydrogen-bonded networks in 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol .

- Melting Points : Thiazole derivatives generally have lower melting points (e.g., ~120°C) than pyridine analogs (~150°C) due to reduced dipole-dipole interactions.

Biological Activity

2-(1,2-Thiazol-5-yl)cyclohexan-1-ol is a compound characterized by its thiazole ring, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Properties

The structure of this compound features a cyclohexanol moiety with a thiazole ring. The presence of sulfur and nitrogen in the thiazole ring contributes to its unique chemical properties, enabling various interactions with biological targets.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions , modulating the activity of various biological molecules. This compound may inhibit or activate specific biochemical pathways, leading to its observed effects on cellular processes.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit microbial growth by interfering with essential metabolic pathways.

Anticancer Potential

Several studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, structural activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxic activity against various cancer cell lines. The presence of specific substituents on the thiazole moiety has been linked to increased efficacy in inhibiting tumor growth .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other thiazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol | Similar structure with an amino group | Enhanced antimicrobial activity |

| 2-(1,3-thiazol-4-yl)cyclohexan-1-one | Different thiazole positioning | Notable anticancer effects |

The unique combination of the thiazole ring and cyclohexanol in this compound imparts distinct pharmacological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.